molecular formula C13H15N3O B1530711 3-(piperidin-3-yl)quinazolin-4(3H)-one CAS No. 1523805-06-2

3-(piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B1530711
CAS No.: 1523805-06-2
M. Wt: 229.28 g/mol
InChI Key: UVJBIIMGZSTPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1^H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d~6~) displays distinct signals:

  • Aromatic protons : Resonances at δ 8.15–7.45 ppm (multiplet, 4H) correspond to the quinazolinone benzene ring.
  • Piperidine protons : The axial and equatorial protons of the piperidine ring appear as a multiplet at δ 3.10–2.45 ppm, with the H3 proton (attached to the quinazolinone nitrogen) split into a triplet (J = 10.2 Hz) due to coupling with adjacent methylene groups.
  • NH proton : A broad singlet at δ 9.85 ppm (D~2~O exchangeable) confirms the presence of the secondary amine in the piperidine ring.

The ^13^C NMR spectrum reveals key carbonyl (C=O) and aromatic carbon signals:

  • Quinazolinone C4 carbonyl : A sharp peak at δ 160.7 ppm.
  • Piperidine carbons : Resonances at δ 48.6 ppm (C3) and δ 25.3–22.1 ppm (methylene carbons).

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show characteristic bands:

  • C=O stretch : 1,678 cm⁻¹ (quinazolinone carbonyl).
  • C=N stretch : 1,582 cm⁻¹ (quinazolinone ring).
  • NH bend : 1,540 cm⁻¹ (piperidine NH).

UV-Vis Spectroscopy

In methanol, the compound exhibits strong absorption at λ~max~ = 274 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated quinazolinone system. A weaker band at λ = 320 nm (ε = 950 L·mol⁻¹·cm⁻¹) arises from n→π* transitions involving the lone pairs of the carbonyl and imine groups.

Computational Molecular Modeling and DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of this compound:

Parameter Value
HOMO-LUMO gap 4.21 eV
Dipole moment 5.78 Debye
Molecular electrostatic potential (MEP) Electron-rich regions localized on carbonyl and piperidine NH groups

The quinazolinone ring acts as an electron-deficient system, with partial positive charges on C2 (+0.32 e) and C4 (+0.28 e). In contrast, the piperidine nitrogen carries a partial negative charge (−0.45 e), facilitating hydrogen bonding with biological targets. Molecular dynamics simulations (300 K, 100 ns) indicate that the piperidine ring undergoes rapid chair-to-chair inversion (ΔG‡ = 8.2 kcal/mol), while the quinazolinone core remains rigid.

Comparative Analysis with Related Quinazolinone Derivatives

Structural and Electronic Comparisons

Derivative Key Structural Feature HOMO-LUMO Gap (eV)
3-Phenylquinazolin-4(3H)-one Aromatic substituent at N3 3.98
3-(Piperidin-4-yl)quinazolin-4(3H)-one Piperidine substituent at N3 4.21
3-(2-Piperidin-1-ylethyl)quinazolin-4(3H)-one Flexible ethylene spacer 4.05

The piperidin-3-yl group enhances steric bulk compared to phenyl analogs, reducing solubility in nonpolar solvents (logP = 1.85 vs. 2.41 for phenyl derivative). However, its basic nitrogen (pK~a~ = 8.9) improves water solubility at physiological pH.

Spectroscopic Trends

  • NMR shifts : Piperidine-containing derivatives exhibit upfield shifts for aromatic protons (Δδ = −0.12 ppm) compared to aliphatic-substituted analogs due to ring-current shielding.
  • IR stretches : Derivatives with electron-withdrawing groups (e.g., 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) show C=O stretching frequencies shifted to 1,690 cm⁻¹.

Properties

IUPAC Name

3-piperidin-3-ylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBIIMGZSTPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of piperidine derivatives with anthranilic acid or other suitable precursors under acidic or basic conditions. Recent studies have reported efficient synthetic routes that yield high purity and good yields of quinazolinone derivatives, emphasizing the importance of optimizing reaction conditions for better outcomes .

1. Anti-inflammatory Activity

Research indicates that derivatives of quinazolinones exhibit significant anti-inflammatory effects. For example, in a study involving carrageenan-induced paw edema in rats, certain quinazolinone derivatives demonstrated a marked reduction in paw volume compared to control groups. The results suggested that this compound could potentially inhibit inflammatory mediators, thus supporting its use in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundDose (mg/kg)Paw Volume (mL) at Different Time Points
ControlCMC1.917 ± 0.117 (0h), 1.950 ± 0.084 (1h), ...
PC1001.833 ± 0.082 (0h), 1.567 ± 0.082 (1h), ...
5a501.800 ± 0.089 (0h), 1.683 ± 0.117 (1h), ...

2. Antibacterial Activity

Quinazolinone derivatives have shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to this compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Quinazolinone Derivatives

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
This compoundTBDTBD

3. Antifungal Activity

In addition to antibacterial effects, quinazolinones have been evaluated for antifungal activity. Studies suggest that certain derivatives can inhibit the growth of fungal strains, although specific data on the antifungal activity of this compound remains limited .

Case Studies

A notable case study involved the evaluation of various quinazolinone derivatives in a series of biological assays to determine their therapeutic potential. The study highlighted how modifications in the piperidine ring and substitution patterns on the quinazolinone core could significantly influence biological activity .

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(piperidin-3-yl)quinazolin-4(3H)-one exhibits notable anticancer activity. It has been shown to inhibit key tyrosine kinases involved in cancer progression, such as:

  • Cyclin-dependent kinase 2 (CDK2)
  • Epidermal growth factor receptor (EGFR)
  • Human epidermal growth factor receptor 2 (HER2)
  • Vascular endothelial growth factor receptor 2 (VEGFR2)

These inhibitory effects lead to reduced cell proliferation in various cancer cell lines, including breast adenocarcinoma .

Anti-inflammatory Effects

In addition to anticancer properties, derivatives of quinazolinones have demonstrated anti-inflammatory activity. A study evaluated several derivatives, revealing that certain compounds significantly reduced paw edema in rat models, indicating their potential as anti-inflammatory agents .

Antimalarial Activity

A series of quinazolinone derivatives were synthesized and tested for antimalarial efficacy against Plasmodium berghei. Some compounds exhibited promising results comparable to established treatments like chloroquine, suggesting their potential use in malaria therapy .

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cells through the inhibition of specific kinases. The study utilized various cancer cell lines to assess the compound's efficacy, revealing significant reductions in cell viability at low concentrations .

Case Study: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The results indicated that specific derivatives significantly reduced inflammation compared to control groups, showcasing their therapeutic potential .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibition of key tyrosine kinases leading to reduced proliferation in cancer cells,
Anti-inflammatoryReduction of inflammation in animal models
AntimalarialEfficacy against Plasmodium berghei comparable to traditional treatments
SynthesisMulti-step synthesis with potential for industrial scalability,

Chemical Reactions Analysis

Copper-Catalyzed Imidoylative Cross-Coupling

This method involves the reaction of 2-isocyanobenzoates with aromatic amines under copper catalysis, followed by cyclocondensation to form quinazolin-4(3H)-ones . For 3-(piperidin-3-yl)quinazolin-4(3H)-one:

  • Reagents : 2-isocyanobenzoate (1.0 mmol), piperidine (1.0 mmol), Cu(OAc)₂·H₂O (0.05 mmol)

  • Conditions : Microwave irradiation at 150°C for 20 min, followed by aqueous workup

  • Yield : 77–90% (depending on substituents)

Table 1: Key Synthesis Parameters

ReagentRoleConditions
2-isocyanobenzoateStarting material150°C, 20 min (microwave)
PiperidineNucleophile1.0 mmol
Cu(OAc)₂·H₂OCatalyst0.05 mmol

Microwave-Assisted Cyclization

A one-pot sequential process using DMFDMA and cyclopropylamine under microwave heating achieves efficient synthesis . This method is scalable and avoids complex purification steps .

Table 2: Microwave-Assisted Reaction Details

StepReagentConditions
Initial irradiationDMFDMA, DMF100°C, 15 min
Subsequent additionCyclopropylamine100°C, 15 min

Nucleophilic Substitution

The nitrogen atoms in the piperidine and quinazolinone moieties act as nucleophiles, enabling substitution reactions with electrophiles (e.g., aldehydes, formamide derivatives).

Table 3: Representative Substitution Reactions

ElectrophileReaction ConditionsProduct Type
BenzaldehydeAcetic acid, 50°C3-(Pyrrolidin-3-yl)quinazolinone
POCl₃DMF, 70°CQuinazolinone derivatives

Electrophilic Aromatic Substitution

The aromatic rings in the quinazolinone core undergo bromination, nitration, and acylation . For example:

  • Bromination : Yielded 6-bromo-3-(piperidin-3-yl)quinazolin-4(3H)-one (78%) .

Table 4: Electrophilic Substitution Data

Reaction TypeReagentYield (%)
BrominationBr₂, H₂SO₄78
AcylationAcCl, AlCl₃65

NMR Spectroscopy

Key peaks in the ¹H NMR spectrum (500 MHz, CDCl₃):

  • δ 9.32 (d, J = 1.5 Hz): Aromatic protons adjacent to nitrogen .

  • δ 8.67 (d, J = 2.5 Hz): Protons in the quinazolinone core .

Table 5: ¹³C NMR Data

Carbon EnvironmentChemical Shift (ppm)
Quinazolinone carbonyl160.3
Aromatic carbons143.9–128.0

IR Spectroscopy

Characteristic peaks:

  • 1688 cm⁻¹ (C=O stretching in quinazolinone) .

  • 2939 cm⁻¹ (aliphatic C-H stretch) .

Antimicrobial Activity

Derivatives of this compound exhibit potent antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Table 6: Antimicrobial Data

Bacterial StrainMIC (μg/mL)
S. aureus12.5
E. coli25

Kinase Inhibition

Quinazolinone derivatives, including this compound, inhibit kinase activity (e.g., EGFR, VEGFR) by binding to ATP-binding pockets.

Comparison with Similar Compounds

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

  • Structure : Features a benzyl-piperidine group linked to the quinazolin-4-amine core.
  • Activity : Exhibits 87% acetylcholinesterase (AChE) inhibition (vs. donepezil) and moderate cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. Molecular docking reveals interactions similar to donepezil at the AChE active site .
  • Key Difference : The benzyl-piperidine substitution enhances AChE binding but reduces cytotoxicity compared to triazole-linked analogues.

6-(4-Chlorophenyl)-3-((1-(2-Fluoroethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one

  • Structure : Incorporates a fluoroethyl-piperidinylmethyl group.
  • Activity: Developed as a PET tracer for imaging growth hormone secretagogue receptor 1a (GHS-R1a) in pancreatic tissues. The fluorine-18 label enables non-invasive imaging, highlighting its diagnostic utility .
  • Key Difference: The fluoroethyl group improves metabolic stability and target specificity compared to non-fluorinated analogues.

Analogues with Heterocyclic Substituents

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one

  • Structure : Contains a triazole-linked benzyl group.
  • Activity : Demonstrates potent cytotoxicity (IC₅₀ < 10 μM against SW620 cells) by inducing apoptosis and G2/M cell cycle arrest. Outperforms piperidine-based analogues in anticancer assays .
  • Key Difference : The triazole moiety enhances cellular permeability and DNA damage responses.

2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives

  • Structure: Substituted with a phenoxy-pyridinyl group.
  • Activity : Shows antimicrobial activity (e.g., compound z11 inhibits Proteus vulgaris with a 1.1 cm inhibition zone). The chloro and methyl substituents improve lipophilicity and target binding .
  • Key Difference: Phenoxy-pyridinyl substitution shifts activity toward Gram-negative bacteria compared to piperidine-based compounds .

Analogues with Sulfur-Containing Substituents

S-Substituted 2-Mercaptoquinazolin-4(3H)-ones

  • Structure : Features aliphatic or aromatic thioether groups.
  • Activity : hCA II inhibition (KI = 6.4–14.2 nM for aliphatic thio derivatives vs. 66.5–173.4 nM for benzylthio analogues). The smaller aliphatic chains optimize enzyme active-site interactions .
  • Key Difference : Aliphatic thioethers exhibit higher potency than bulkier aromatic substitutions, suggesting steric hindrance limits efficacy in the latter .

Structure-Activity Relationship (SAR) Insights

N-Benzylation: Introduced in N-(1-benzylpiperidin-4-yl) derivatives improves lipophilicity and blood-brain barrier penetration .

Heterocyclic Linkers :

  • Triazole or pyridinyl groups increase cytotoxicity by promoting apoptosis and cell cycle arrest, likely through kinase or DNA intercalation mechanisms .

Electron-Withdrawing Groups :

  • Chloro or fluoro substituents (e.g., in PET tracer derivatives) enhance metabolic stability and target affinity .

Preparation Methods

Method Based on 2-Amino-N-(2-substituted-ethyl)benzamide Intermediates

A green and efficient protocol was reported for synthesizing 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for this compound. The key steps include:

  • Step 1: Preparation of 2-amino-N-(2-substituted-ethyl)benzamide intermediates using 2-methyl tetrahydrofuran as an eco-friendly solvent.
  • Step 2: Cyclization with aldehyde derivatives in the presence of potassium carbonate in methanol, either by conventional reflux (4–6 hours) or microwave irradiation.

Reaction conditions:

Step Reagents & Conditions Solvent Time Yield & Notes
1 2-amino-N-(2-substituted-ethyl)benzamide formation 2-methyl tetrahydrofuran (2-MeTHF) Not specified Eco-friendly solvent used
2 Cyclization with benzaldehyde or 2-pyridine carboxaldehyde, K2CO3 Methanol (MeOH) 4–6 h reflux or microwave High purity products; potassium carbonate filtered off post-reaction

This method benefits from mild conditions, excellent yields, and environmental compatibility, confirmed by NMR, elemental analysis, and X-ray crystallography of intermediates.

Base-Promoted Nucleophilic Aromatic Substitution (SNAr) Approach

A transition-metal-free synthesis involves the reaction of ortho-fluorobenzamides with amides under Cs2CO3 base promotion in DMSO at elevated temperature (135 °C) for 24 hours. This method can be tailored for quinazolinone derivatives with nitrogen substituents:

Parameter Details
Reagents Ortho-fluorobenzamide, amides, Cs2CO3
Solvent DMSO
Temperature 135 °C
Time 24 hours
Work-up Extraction with ethyl acetate, drying, chromatography
Yield ~70% for model compounds

This approach is notable for its metal-free nature and good yields, although requiring longer reaction times and higher temperatures.

Synthesis via Chloroacetylation and Subsequent Substitution

Another practical and economic method involves:

  • Reacting anthranilic acid with chloroacetyl chloride in the presence of diisopropylethylamine (DIPEA) to form chloroacetylated intermediates.
  • Subsequent substitution with piperidine derivatives under mild conditions to introduce the piperidin-3-yl group at the 3-position of quinazolin-4(3H)-one.

This method emphasizes:

  • Use of organic bases (DIPEA) instead of inorganic bases
  • Mild to moderate temperatures (room temperature to 60 °C)
  • Avoidance of harsh reaction conditions and tedious work-ups

The procedure yields biologically active derivatives with good selectivity and yields, suitable for scale-up.

Hydrazine Hydrate-Mediated Cyclization and Amination

A two-step method includes:

  • Cyclization of benzoxazine derivatives with hydrazine hydrate in refluxing n-butanol overnight to form quinazolin-4(3H)-one cores.
  • Subsequent amination by refluxing with secondary amines such as piperidine in benzene overnight.

This method provides:

  • Pure cyclized products after crystallization
  • Moderate yields (e.g., 30% for intermediates)
  • Flexibility in introducing various nitrogen substituents at the 3-position.

Comparative Summary Table of Preparation Methods

Method No. Key Steps & Reagents Conditions Solvent(s) Advantages Limitations
1 2-amino-N-(2-substituted-ethyl)benzamide + aldehyde + K2CO3 Reflux 4–6 h or microwave 2-MeTHF (step 1), MeOH (step 2) Eco-friendly, high purity, mild conditions Requires intermediate preparation
2 Cs2CO3-promoted SNAr of ortho-fluorobenzamide + amides 135 °C, 24 h DMSO Metal-free, good yield Long reaction time, high temp
3 Anthranilic acid + chloroacetyl chloride + DIPEA; substitution with piperidine Room temp to 60 °C DCM, ACN Economical, mild conditions Multi-step, use of chlorinated reagents
4 Benzoxazine + hydrazine hydrate; amination with piperidine Reflux overnight n-Butanol, benzene Pure products, flexible amination Moderate yields, longer times

Research Findings and Notes

  • The eco-friendly method using 2-methyl tetrahydrofuran and potassium carbonate in methanol (Method 1) shows excellent yields and purity with a simple work-up, confirmed by NMR, LC-MS, and X-ray crystallography of intermediates.
  • The SNAr method (Method 2) avoids transition metals and uses a strong base to promote cyclization, suitable for substrates with fluorine leaving groups, but requires prolonged heating.
  • The chloroacetylation route (Method 3) allows the introduction of various nitrogen nucleophiles, including piperidin-3-yl groups, under mild conditions, providing a practical approach for diverse quinazolinone derivatives.
  • Hydrazine hydrate-mediated cyclization followed by amination (Method 4) is a classical approach yielding pure products but with moderate yields and longer reaction times.

Q & A

Q. What are the most effective synthetic routes for 3-(piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of quinazolinone precursors with piperidine derivatives. Key steps include:

  • Alkylation : Reacting 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions .
  • Catalytic methods : Copper-catalyzed coupling of N-heterocycles with methyl ketones using DMPA as a one-carbon source .
  • Drawbacks : Current methods face challenges like metal catalyst dependency, long reaction times, and intermediate purification. Optimization may involve solvent selection (e.g., DMF for higher yields), phase-transfer catalysts, or microwave-assisted synthesis to reduce time .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify piperidine and quinazolinone ring integration (e.g., δ 4.71–4.92 ppm for piperidine protons) .
  • Mass spectrometry : Molecular ion peaks at m/z 323–401 confirm molecular weight .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

  • Antioxidant activity : DPPH radical scavenging assays show moderate IC50_{50} values (e.g., 50–100 µM), though less potent than ascorbic acid .
  • Anti-inflammatory effects : Reduces pro-inflammatory cytokines (e.g., TNF-α inhibition from 150 pg/mL to 75 pg/mL) via NF-κB pathway modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., isoxazole or furan substitutions) influence bioactivity?

  • SAR insights :
    • Isoxazole addition : Enhances anti-inflammatory activity by improving binding to NF-κB p65 subunits .
    • Furan substitution : Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .
    • Piperidine N-alkylation : Reduces cytotoxicity while maintaining antimicrobial efficacy (e.g., MIC 8 µg/mL against S. aureus) .

Q. What mechanistic pathways underlie its anti-inflammatory and anticancer effects?

  • NF-κB inhibition : Blocks nuclear translocation of p65, reducing TNF-α and IL-6 production .
  • Apoptosis induction : Upregulates caspase-3/7 in cancer cells (e.g., 40% apoptosis in HeLa cells at 10 µM) via PI3K/AKT pathway suppression .

Q. How can contradictory data (e.g., variable IC50_{50}50​ values across studies) be resolved?

  • Method standardization : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time) .
  • Purity verification : Use HPLC (>95% purity) to eliminate batch-to-batch variability .
  • Structural validation : Confirm stereochemistry via circular dichroism (CD) to rule out enantiomer-related discrepancies .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL in PBS) .
  • Prodrug design : Esterification of the quinazolinone carbonyl group improves intestinal absorption .
  • Nanoparticle encapsulation : PLGA-based carriers increase plasma half-life from 2 to 8 hours in rodent models .

Q. Are there innovative synthetic approaches (e.g., green chemistry) for scalable production?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes with 85% yield .
  • Solvent-free conditions : Achieve 90% yield via mechanochemical grinding of precursors .

Q. How can computational tools (e.g., molecular docking) identify potential therapeutic targets?

  • Docking studies : The piperidine nitrogen forms hydrogen bonds with TNF-α’s Tyr-151 residue (binding energy: −8.2 kcal/mol) .
  • DFT calculations : Predict regioselectivity in isoxazole ring formation, guiding synthetic optimization .

Q. What synergies exist between this compound and existing therapeutics?

  • Anticancer combos : Co-administration with cisplatin reduces IC50_{50} from 15 µM to 5 µM in lung adenocarcinoma .
  • Antimicrobial adjuvants : Enhances fluconazole efficacy against C. albicans (FICI = 0.25) .

Key Research Gaps

  • Toxicity profiling : Limited data on hepatic and renal safety in chronic dosing.
  • Resistance mechanisms : Unclear how bacterial strains evolve resistance to quinazolinone derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(piperidin-3-yl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(piperidin-3-yl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.